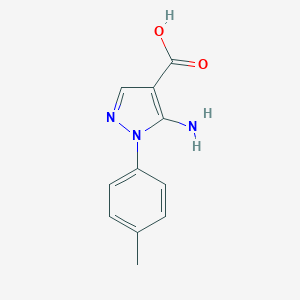

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

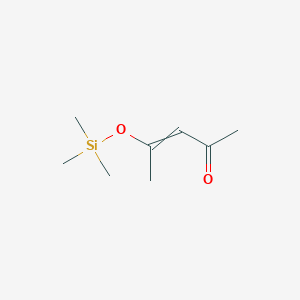

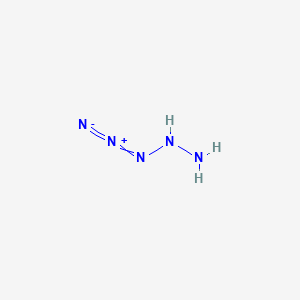

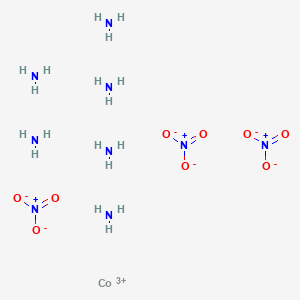

“5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the linear formula C18H17N3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are recommended for the synthesis of complex molecules . For instance, a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis

The molecular structure of “5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid” is based on the linear formula C18H17N3O . The exact structure would depend on the arrangement of these atoms and the bonds between them.Chemical Reactions Analysis

The chemical reactions involving “5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid” or similar compounds can be complex. For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .Scientific Research Applications

- Inhibition of p56 Lck : Structurally simple 5-amino-1-tert-butylpyrazole-4-carboxamide has been found to inhibit p56 Lck, a tyrosine kinase involved in immune response regulation .

- NPY5 Antagonist : 5-Amino-1-(4-methylphenyl) pyrazole has been tested as an NPY5 antagonist .

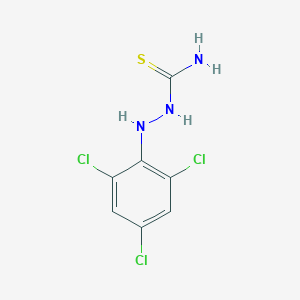

- CRF-1 Receptor Antagonist : 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole has been reported as a potent corticotrophin-releasing factor-1 (CRF-1) receptor antagonist .

- GABA Inhibitor : 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole has been described as a potent GABA inhibitor with selectivity towards insect versus mammalian receptors .

- Antifungal Activity : The N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid exhibits antifungal activity .

- Broad-Spectrum Antibacterial Agent : The 5-amino-1-pyrazinyl-3-carboxamidopyrazole derivative has recently been reported as a potent antibacterial agent with broad-spectrum activity .

Synthon and Building Block

Apart from their biological activity, 5-aminopyrazoles serve as valuable synthons and building blocks for various heterocyclic products. They can act as binucleophiles in synthetic chemistry .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, exhibit potent antileishmanial and antimalarial effects. These compounds have been successfully synthesized and evaluated .

One-Pot Synthesis Using Alumina–Silica-Supported MnO2

A novel one-pot, multicomponent protocol allows the facile synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. This method employs alumina–silica-supported MnO2 as a recyclable catalyst in water, demonstrating practical applicability .

Targeting Mitotic Machinery for Anticancer Agents

Components of the mitotic machinery, including critical signaling kinases like Aurora and PLK, have been targeted to develop novel anticancer agents. Compound AZD1152 (Aurora-B selective inhibitor) is an example of this approach .

properties

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMQYFHSZSHAOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404251 |

Source

|

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

14678-93-4 |

Source

|

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)